(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJHDIGEQRHIJX-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CCN1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence:
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Selective Esterification : L-Aspartic acid is mono-esterified to generate L-aspartic acid-4-methyl ester hydrochloride, preserving the α-carboxyl group for subsequent reactions.
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Trifluoromethylation : Instead of methyl acrylate, a trifluoromethyl-containing electrophile (e.g., trifluoromethyl iodide or CF₃Cu) could introduce the CF₃ group via nucleophilic substitution or radical pathways.
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Ring-Closure and Decarboxylation : Intramolecular cyclization under basic conditions forms the piperidine ring, followed by decarboxylation to yield a ketone intermediate.
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Stereoselective Reduction : Catalytic hydrogenation or borane-mediated reduction establishes the cis- or trans-diol configuration. For (2S,4R) selectivity, chiral catalysts like Corey-Bakshi-Shibata (CBS) may direct reduction stereochemistry.
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Esterification : Methanol and thionyl chloride convert the carboxylic acid to the methyl ester.
Key Considerations :
-
The trifluoromethyl group’s electronegativity may alter reaction kinetics, necessitating longer reaction times or elevated temperatures.
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Chirality transfer from L-aspartic acid could simplify 2S configuration retention, but 4R selectivity requires careful reducing agent selection.
Cyanopyridine Hydrolysis and Resolution
Patent CN108047125A details a route to (2R,4R)-4-methylpiperidine-2-carboxylate via cyanopyridine hydrolysis, esterification, and L-tartaric acid resolution. Adapting this for trifluoromethyl derivatives involves:
Modified Steps:
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Hydrolysis of 4-Trifluoromethyl-2-cyanopiperidine : Refluxing with 6N HCl converts the nitrile to 4-trifluoromethyl-2-piperidinecarboxylic acid hydrochloride.
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Esterification : Methanol and thionyl chloride esterify the carboxylic acid to the methyl ester.
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Cis/Trans Isomer Separation : A methyl tert-butyl ether/ethanol solvent system preferentially crystallizes cis-isomers, leaving trans-4-trifluoromethyl-2-methyl piperidinecarboxylate in solution.
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Chiral Resolution : L-Tartaric acid resolves racemic trans-isomers into enantiopure (2S,4R) and (2R,4S) forms.
Data Table 1: Comparative Yields for Cyanopyridine Route
| Step | Yield (%) | Conditions |
|---|---|---|
| Hydrolysis | 70–80 | 6N HCl, reflux, 6 h |
| Esterification | 85–90 | MeOH, SOCl₂, reflux, 5 h |
| Isomer Separation | 60–65 | MTBE/EtOH, 20°C, 4 h |
| Resolution | 40–45 | L-Tartaric acid, acetone/EtOH, 20°C |
Advantages :
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Avoids costly chiral catalysts by leveraging crystallization-based resolution.
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Scalable to industrial production with minimal chromatography.
Nucleophilic Trifluoromethylation of Piperidine Intermediates
Introducing the trifluoromethyl group via SN2 displacement is exemplified in patent CN102807523A, where a methyl sulfonate intermediate reacts with a methyl metal reagent. For trifluoromethyl analogues:
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Sulfonate Activation : Convert 4-hydroxypiperidine-2-carboxylate to 4-(trifluoromethylsulfonyloxy)piperidine-2-carboxylate using trifluoromethanesulfonic anhydride.
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Nucleophilic Substitution : React with a trifluoromethyl copper(I) complex or Ruppert-Prakash reagent (TMSCF₃) to install the CF₃ group.
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Deprotection and Esterification : Remove protecting groups and esterify with methanol/HCl.
Challenges :
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Trifluoromethyl nucleophiles are less reactive than methyl reagents, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures.
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Competing elimination reactions may reduce yields.
While not directly cited in the patents, RCM offers a modern approach to piperidine synthesis:
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Diene Preparation : Synthesize a diene precursor with CF₃ and ester groups at positions 4 and 2.
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Metathesis : Use Grubbs catalyst to form the six-membered ring.
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Hydrogenation : Saturate the double bond while preserving stereochemistry.
Stereochemical Control :
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Chiral auxiliaries on the diene precursor can dictate the (2S,4R) configuration.
Biocatalytic Approaches
Enzymatic resolution or asymmetric catalysis provides an eco-friendly alternative:
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Lipase-Catalyzed Esterification : Kinetic resolution of racemic piperidinecarboxylic acids using lipases (e.g., Candida antarctica) to selectively esterify the 2S enantiomer.
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Transaminases : Generate chiral amines from ketone precursors, though CF₃ groups may hinder enzyme activity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups at the trifluoromethyl position.
Scientific Research Applications
(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique fluorinated structure.
Medicine: Incorporated into drug molecules to enhance their pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific proteins or enzymes, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Comparisons:
Trifluoromethyl vs. Hydroxy/Methyl Groups :
The -CF₃ group in the target compound significantly increases electronegativity and lipophilicity compared to -OH () or -CH₃ (). This enhances metabolic stability and membrane permeability, crucial for CNS-targeting drugs .
Aromatic vs. Aliphatic Substituents :
Analogues with phenyl () or fluorophenyl () groups exhibit stronger π-π stacking interactions, favoring receptor binding. However, the trifluoromethyl group provides a balance between hydrophobicity and steric bulk, reducing off-target interactions .
Ester vs. Carboxylic Acid Derivatives :
Methyl esters (e.g., target compound) are prodrugs that hydrolyze in vivo to active carboxylic acids. In contrast, Boc-protected acids () are stable intermediates but require deprotection for bioactivity .
Stereochemical Impact : The (2S,4R) configuration ensures optimal spatial alignment for enzyme inhibition, as seen in analogues like bulgecinine (). Epimerization at either center drastically reduces activity .
Biological Activity
(2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug design and synthesis. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, applications, and comparative analysis with similar compounds.
- Molecular Formula : C8H12F3NO2
- Molecular Weight : 201.19 g/mol
- Structure : The presence of a trifluoromethyl group at the 4-position of the piperidine ring is crucial for its biological activity.
The mechanism of action of this compound involves:
- Hydrophobic Interactions : The trifluoromethyl group increases lipophilicity, allowing the compound to penetrate cell membranes effectively.
- Binding Interactions : It engages in hydrogen bonding and van der Waals interactions with specific proteins or enzymes, modulating their activity and potentially leading to therapeutic effects.
In Vitro Studies
- Enzyme Inhibition :
- Cytotoxicity :
- Protein-Ligand Interactions :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S,4S)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester | Stereoisomer with different conformational preferences | Varies significantly in enzyme inhibition |
| 4-Fluoroproline | Fluorinated amino acid | Used in protein engineering; different pharmacological profile |
| Fluoroleucine | Fluorinated analogue of leucine | Studied for protein folding; less active than trifluoromethyl derivatives |
The unique stereochemistry of this compound influences its interaction with biological targets compared to other fluorinated compounds.
Case Studies
- Preclinical Efficacy :
-
Pharmacokinetic Studies :
- Research indicates that derivatives containing the trifluoromethyl group exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This is crucial for developing effective therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (2S,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester with stereochemical fidelity?
- Answer : The compound can be synthesized via multi-step protocols involving chiral starting materials. For example, (S)-piperidine-2-carboxylic acid methyl ester derivatives (as in ) are often functionalized using trifluoromethylation reagents like TMSCF₃ or Togni’s reagent under transition-metal catalysis. Enantiomeric purity is maintained through asymmetric hydrogenation or enzymatic resolution steps . Hydrolysis conditions (e.g., HCl at 93–96°C for 17 hours) are critical for ester stability .
Q. How can the stereochemistry of the compound be confirmed experimentally?
- Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for structurally related piperidine derivatives (e.g., ). Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can validate enantiomeric excess (>98% purity as in ) .
Q. What are the common analytical techniques for assessing purity and structural integrity?
- Answer : LC-MS and ¹H/¹⁹F NMR are used to confirm molecular weight and trifluoromethyl group integration. Residual solvents and byproducts are quantified via GC-MS. highlights Certificates of Analysis (COA) for batch consistency .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?
- Answer : The -CF₃ group enhances metabolic stability and lipophilicity, impacting membrane permeability. Its electron-withdrawing nature affects piperidine ring pKa, altering protonation states in enzymatic binding (e.g., glycosidase inhibition, as seen in ). Computational studies (DFT) can model these effects .
Q. What strategies mitigate racemization during functionalization of the piperidine ring?
- Answer : Low-temperature reactions (<0°C) and non-basic conditions prevent epimerization. Protecting group strategies (e.g., tert-butoxycarbonyl (Boc) in ) stabilize the stereogenic center during coupling reactions. ’s use of palladium catalysts in inert atmospheres minimizes side reactions .
Q. How can cross-coupling reactions be applied to modify the piperidine scaffold?
- Answer : Suzuki-Miyaura coupling (e.g., ) introduces aryl/heteroaryl groups at the 4-position using boronic acids. Buchwald-Hartwig amination enables nitrogen functionalization. These reactions require Pd catalysts (e.g., Pd(OAc)₂ with XPhos) and Cs₂CO₃ as a base .
Q. What are the conformational implications of the (2S,4R) configuration in biological systems?
- Answer : The axial trifluoromethyl group in the piperidine ring induces a twist-boat conformation, as observed in X-ray structures ( ). This conformation influences hydrogen-bonding networks (e.g., 5 H-bonds per molecule in ) and binding to enzyme active sites, such as glycosidases .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
